molecular formula C20H25N3O4 B329377 1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

Cat. No.: B329377
M. Wt: 371.4 g/mol
InChI Key: OUNPRFGKKREEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dimethoxybenzyl chloride and 3-nitrobenzyl chloride.

    Nucleophilic Substitution: These benzyl chlorides undergo nucleophilic substitution reactions with piperazine in the presence of a base such as potassium carbonate or sodium hydroxide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl positions can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

    Reduction: Formation of 3-amino-benzyl-4-(3-nitro-benzyl)-piperazine.

    Substitution: Formation of various substituted benzyl derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to other biologically active piperazine derivatives.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The methoxy and nitro groups may play a role in modulating its biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxy-benzyl)-4-(3-nitro-benzyl)-piperazine: Similar structure with a different substitution pattern on the benzyl ring.

    1-(3,5-Dimethoxy-benzyl)-4-(4-nitro-benzyl)-piperazine: Similar structure with a different position of the nitro group.

    1-(3,5-Dimethoxy-benzyl)-4-(3-amino-benzyl)-piperazine: Similar structure with a reduced nitro group.

Uniqueness

1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is unique due to the specific combination of methoxy and nitro groups on the benzyl rings, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C20H25N3O4

Molecular Weight

371.4 g/mol

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C20H25N3O4/c1-26-19-11-17(12-20(13-19)27-2)15-22-8-6-21(7-9-22)14-16-4-3-5-18(10-16)23(24)25/h3-5,10-13H,6-9,14-15H2,1-2H3

InChI Key

OUNPRFGKKREEDF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

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